molecular formula C9H9BrN2O4 B6624412 2-(2-bromo-5-nitrophenoxy)-N-methylacetamide

2-(2-bromo-5-nitrophenoxy)-N-methylacetamide

Cat. No.: B6624412
M. Wt: 289.08 g/mol
InChI Key: TYHLWYOWKMIUGH-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-nitrophenoxy)-N-methylacetamide is an organic compound characterized by the presence of a bromo and nitro group attached to a phenoxy ring, which is further connected to an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-nitrophenoxy)-N-methylacetamide typically involves the reaction of 2-bromo-5-nitrophenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-nitrophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The phenoxy ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride in methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenoxy derivatives with different functional groups replacing the bromo group.

    Reduction: The major product is 2-(2-amino-5-nitrophenoxy)-N-methylacetamide.

    Oxidation: Products include quinones or other oxidized phenoxy derivatives.

Scientific Research Applications

2-(2-Bromo-5-nitrophenoxy)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-nitrophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and nitro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The phenoxy ring provides a stable scaffold for these interactions, while the N-methylacetamide moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitrophenol: A precursor in the synthesis of 2-(2-bromo-5-nitrophenoxy)-N-methylacetamide, it shares the bromo and nitro functional groups but lacks the N-methylacetamide moiety.

    2-Bromo-5-nitropyridine: Similar in structure but with a pyridine ring instead of a phenoxy ring, it exhibits different chemical properties and reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups and the presence of the N-methylacetamide moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-bromo-5-nitrophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-11-9(13)5-16-8-4-6(12(14)15)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHLWYOWKMIUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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